5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amin

Übersicht

Beschreibung

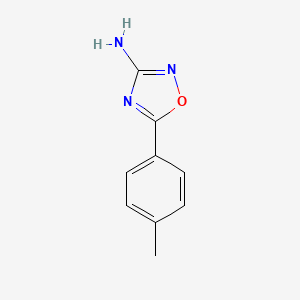

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group and an amine group

Wissenschaftliche Forschungsanwendungen

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications. This article explores its applications in medicinal chemistry, materials science, and as a research tool.

Anticancer Activity

Recent studies have demonstrated that 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine exhibits promising anticancer properties. Research indicates that its derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study published in the Journal of Medicinal Chemistry explored a series of oxadiazole derivatives, including 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine. The results showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.

- Case Study : Research published in Pharmaceutical Biology highlighted that 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various models. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

- Research Findings : A study in European Journal of Pharmacology reported that treatment with 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models .

Luminescent Materials

The unique electronic properties of oxadiazoles make them suitable for applications in optoelectronics. 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine has been utilized in the development of luminescent materials for organic light-emitting diodes (OLEDs).

- Case Study : A publication in Advanced Functional Materials described the incorporation of this compound into polymer matrices to enhance light emission efficiency .

Sensors

The compound's ability to interact with various analytes has led to its application in sensor technology. Its derivatives have been used to develop sensors for detecting metal ions and small organic molecules.

- Research Findings : A study demonstrated that a sensor based on 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine exhibited high selectivity and sensitivity towards copper ions (Cu²⁺), making it useful for environmental monitoring .

Summary Table of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer activity against MCF-7 cells | |

| Antimicrobial activity against S. aureus | ||

| Anti-inflammatory effects | ||

| Materials Science | Luminescent materials for OLEDs | |

| Sensors for detecting metal ions |

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions may lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Similar compounds have been shown to influence various biological pathways

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic profiles . The bioavailability of the compound would be influenced by these ADME properties.

Result of Action

Based on the properties of similar compounds, it may influence cellular processes such as signal transduction, enzyme activity, and gene expression

Action Environment

The action, efficacy, and stability of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine could be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues

Biochemische Analyse

Biochemical Properties

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions . Additionally, 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can form complexes with metal ions, which further affects its biochemical behavior.

Cellular Effects

The effects of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased expression of specific genes involved in cell growth and differentiation . Moreover, 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing phosphorylation of target proteins . Additionally, 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can activate transcription factors, leading to changes in gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine has been associated with alterations in cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.

Metabolic Pathways

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine within tissues can also affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with cytosolic enzymes and signaling molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzonitrile with hydroxylamine to form an intermediate, which is then cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Formation of corresponding oxadiazole N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Phenyl-1,2,4-oxadiazol-3-amine: Lacks the methyl group on the phenyl ring, which can affect its chemical reactivity and biological activity.

5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-amine:

Uniqueness

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the 4-methylphenyl group, which can influence its lipophilicity, electronic distribution, and overall reactivity. This structural feature can enhance its potential as a versatile scaffold in medicinal chemistry and material science .

Biologische Aktivität

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine features an oxadiazole ring with a 4-methylphenyl substituent at the 5-position and an amino group at the 3-position. The molecular formula is . The presence of functional groups in its structure contributes to its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its interaction with various enzymes and proteins. It is known to engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for its biochemical effects. The following mechanisms have been identified:

- Enzyme Interaction : It binds to active sites of enzymes, modulating their catalytic functions. For example, it has been shown to inhibit certain kinases, affecting phosphorylation processes critical for cellular signaling.

- Gene Expression Modulation : The compound influences gene expression by activating signaling pathways that promote cell growth and differentiation.

Anticancer Activity

Research indicates that 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine exhibits significant anticancer properties against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting cell proliferation in:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.65 | High cytotoxicity |

| HCT-15 (Colon) | 2.41 | Moderate cytotoxicity |

| K-562 (Leukemia) | 18.22 | Moderate inhibition |

| MDA-MB-435 (Melanoma) | 6.82 | Significant inhibition |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer therapies .

Antibacterial Activity

In addition to its anticancer properties, 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine has shown promise as an antibacterial agent. Preliminary studies indicate effectiveness against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Pseudomonas aeruginosa | Low activity |

The compound's antibacterial mechanism appears to involve disruption of bacterial metabolic processes, potentially through inhibition of key enzymes required for cell wall synthesis .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives, including 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine:

- Anticancer Screening : A study screened various oxadiazole derivatives against multiple cancer cell lines as per National Cancer Institute protocols. The results indicated that compounds similar to 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine exhibited varying degrees of growth inhibition across different cancer types .

- Molecular Docking Studies : Computational studies have elucidated the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest strong interactions with key amino acid residues within enzyme active sites .

- Pharmacokinetic Profiles : Similar compounds have demonstrated diverse pharmacokinetic profiles affecting their bioavailability and efficacy in vivo. Further research is needed to establish the pharmacokinetics specific to 5-(4-Methylphenyl)-1,2,4-oxadiazol-3-amine .

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)12-13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGSQAOPDOZWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.